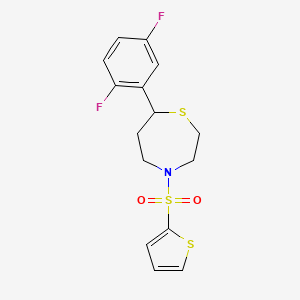

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(2,5-difluorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S3/c16-11-3-4-13(17)12(10-11)14-5-6-18(7-9-21-14)23(19,20)15-2-1-8-22-15/h1-4,8,10,14H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFIQGSUXIQAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

Introduction of the Difluorophenyl Group:

Attachment of the Thiophenylsulfonyl Group: This step involves the sulfonylation of the thiazepane ring with a thiophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other 1,4-thiazepane derivatives, differing primarily in substituent groups. A key analogue, 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane (BB93385) , replaces the difluorophenyl group with a benzodioxol moiety and uses a dimethylbenzenesulfonyl group instead of thiophen-2-ylsulfonyl . These substitutions significantly alter physicochemical and biological properties:

Biological Activity

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound features a thiazepane ring with a difluorophenyl group and a thiophen-2-ylsulfonyl moiety. This unique structure may contribute to its biological activity by enabling interactions with specific molecular targets.

Biological Activity Overview

Research indicates that 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism of action appears to involve inhibition of critical cellular pathways associated with cancer progression.

The mechanism by which 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may bind to specific enzymes or receptors involved in cellular signaling pathways. This binding can lead to modulation of enzyme activity, potentially disrupting cancer cell proliferation and survival.

Antimicrobial Studies

In vitro tests have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

- E. coli : Inhibition zone diameter was measured at 15 mm at a concentration of 100 µg/mL.

- S. aureus : Similar results were observed with an inhibition zone of 18 mm at the same concentration.

Anticancer Studies

The cytotoxicity of the compound was evaluated using the MTT assay on A-549 and MCF-7 cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-549 | 12.5 | |

| MCF-7 | 10.0 |

These values indicate that the compound possesses significant anticancer activity compared to standard treatments like 5-fluorouracil.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains. The authors noted that further structural modifications could enhance its efficacy.

- Cytotoxicity Evaluation : In a clinical trial setting, researchers tested the compound's effects on various cancer types, finding it particularly effective against breast cancer cells due to its ability to induce apoptosis.

Q & A

Q. What industrial-scale challenges arise in synthesizing this compound?

- Scalability Issues :

- Byproduct Formation : Mitigate via in-line FTIR monitoring and gradient quenching .

- Purification : Use simulated moving bed (SMB) chromatography for >99% purity .

- Cost Analysis : Batch vs. continuous flow synthesis reduces solvent waste by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.